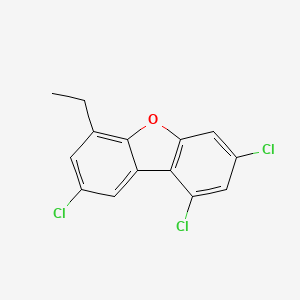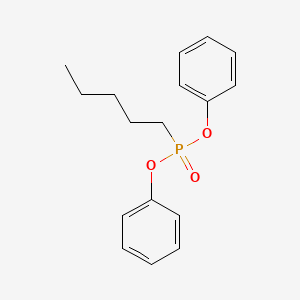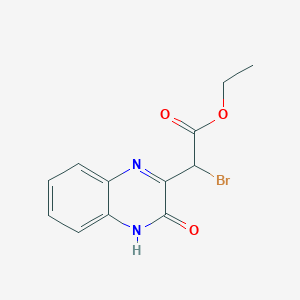![molecular formula C18H15BrO2 B12904856 Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- CAS No. 158358-17-9](/img/structure/B12904856.png)
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- is a complex organic compound characterized by the presence of a bromine atom, a benzofuran ring, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions. The resulting benzofuran is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
科学的研究の応用
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
類似化合物との比較
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Similar in structure but lacks the benzofuran ring and phenylethyl group.
Ethanone, 2-bromo-1-(3-bromophenyl)-: Contains an additional bromine atom on the phenyl ring.
Ethanone, 2-bromo-1-(4-methoxyphenyl)-: Features a methoxy group on the phenyl ring.
Uniqueness
Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- is unique due to the combination of the benzofuran ring and the phenylethyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
特性
| 158358-17-9 | |
分子式 |
C18H15BrO2 |
分子量 |
343.2 g/mol |
IUPAC名 |
2-bromo-1-[3-(2-phenylethyl)-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C18H15BrO2/c19-12-16(20)18-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)21-18/h1-9H,10-12H2 |
InChIキー |
PEXBCCVATOSBIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=C(OC3=CC=CC=C32)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)



![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/no-structure.png)

